molecular formula C20H11NO2 B14204425 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid CAS No. 823227-25-4

2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid

Cat. No.: B14204425
CAS No.: 823227-25-4
M. Wt: 297.3 g/mol
InChI Key: OXNPVAFVDSDICY-UHFFFAOYSA-N
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Description

2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid typically involves multiple steps, including the formation of the cyanophenyl group and the hex-3-ene-1,5-diyn-1-yl chain. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The cyanophenyl and benzoic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyanophenyl group and the benzoic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

823227-25-4

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

2-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzoic acid

InChI

InChI=1S/C20H11NO2/c21-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)20(22)23/h1-2,5-8,10,12-14H,(H,22,23)

InChI Key

OXNPVAFVDSDICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C(=O)O)C#N

Origin of Product

United States

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